molecular formula C6H14ClNO2 B2443944 (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1147110-59-5

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2443944
CAS No.: 1147110-59-5
M. Wt: 167.63
InChI Key: KNMOZBOMDXHCKW-KGZKBUQUSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride derives its systematic name from the Cahn–Ingold–Prelog (CIP) priority rules . The parent structure is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized as follows:

  • Methoxymethyl group (-CH2-O-CH3) at position 5
  • Hydroxyl group (-OH) at position 3
  • Hydrochloride salt formation at the nitrogen atom

The stereochemical descriptors (3R,5R) indicate the absolute configuration of the two stereogenic centers at positions 3 and 5 of the pyrrolidine ring. Using CIP rules:

  • At position 3: Substituents are ranked as -OH > -CH2-O-CH3 > -CH2-N+ > -H.
  • At position 5: Substituents are ranked as -CH2-O-CH3 > -CH2-C3H5N+ > -H > lone pair.

The R configuration at both centers is determined by the clockwise arrangement of priority groups when viewed from the highest-priority substituent.

Table 1: Key Nomenclature Data

Property Value Source
IUPAC Name This compound
CAS Registry Number 1147110-59-5
Molecular Formula C₆H₁₄ClNO₂

Alternative Naming Conventions for Pyrrolidine Derivatives

Pyrrolidine derivatives are often named using non-systematic conventions to emphasize functional groups or salt forms:

  • Functional group emphasis : "5-(Methoxymethyl)-3-pyrrolidinol hydrochloride" highlights the hydroxyl and methoxymethyl groups.
  • Salt-based nomenclature : The term "hydrochloride" denotes the protonation of the pyrrolidine nitrogen with HCl, forming a quaternary ammonium salt.

Comparatively, related structures use similar conventions:

  • (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1909287-17-7) differs only in stereochemistry.
  • 5-(Hydroxymethyl)pyrrolidin-3-ol derivatives (e.g., CID 15817396) replace the methoxy group with a hydroxyl group.

CAS Registry Number Validation and Cross-Referencing

The CAS Registry Number 1147110-59-5 uniquely identifies this compound across databases:

  • PubChem : Lists molecular weight (167.63 g/mol), SMILES (COC[C@H]1CC@@HO.Cl), and 3D conformer data.
  • Commercial Suppliers : EvitaChem and Ambeed confirm synthesis protocols and purity specifications (≥97%).
  • Stereochemical Validation : The (3R,5R) configuration is distinct from its (3S,5S) enantiomer (CAS 1909287-17-7) and the racemic mixture (CAS 967-319-3).

Cross-Referencing Challenges :

  • Isomeric ambiguity : The CAS number 1147110-59-5 is occasionally misassigned to structural isomers in older databases, necessitating verification via spectral data (e.g., NMR, IR).
  • Salt vs. free base : The hydrochloride salt must be differentiated from the free base (CAS 1147110-58-4), which lacks the chloride counterion.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₆H₁₄ClNO₂ implies multiple structural isomers:

1. Stereoisomerism :

  • (3R,5R) vs. (3S,5S) : Enantiomeric pair with identical physical properties but opposite optical rotations.
  • (3R,5S) vs. (3S,5R) : Diastereomers with distinct melting points and solubilities.

2. Functional Group Isomerism :

  • Ether vs. ester : Replacing the methoxy group (-O-CH3) with an ester (-COOCH3) yields a constitutional isomer (e.g., methyl 5-hydroxypyrrolidine-3-carboxylate).
  • Positional isomerism : Moving the methoxymethyl group to position 2 or 4 alters the IUPAC name (e.g., (2R,4R)-4-(methoxymethyl)pyrrolidin-2-ol).

3. Tautomerism :

  • Keto-enol tautomerism is absent due to the saturated pyrrolidine ring, but analogous compounds like 5-(methoxymethyl)pyrrolidin-3-one (CID 123746670) exhibit keto-enol equilibria.

Table 2: Isomer Comparison

Isomer Type Example Differentiating Property
Enantiomer (3S,5S)-isomer (CAS 1909287-17-7) Optical rotation (+ vs. -)
Diastereomer (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (CID 15817396) Melting point, solubility
Constitutional Isomer 5-(Ethoxymethyl)pyrrolidin-3-ol Boiling point, chromatographic retention

Properties

IUPAC Name

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMOZBOMDXHCKW-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1C[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147110-59-5
Record name (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Resolution: The chiral centers are resolved using chiral resolution techniques to obtain the desired (3R,5R) enantiomer.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. This reaction is typically acid-catalyzed or mediated by coupling agents like DCC (dicyclohexylcarbodiimide).

Example Reaction:

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol+Acetic anhydrideH+3-Acetoxy-5-(methoxymethyl)pyrrolidine+HCl\text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol} + \text{Acetic anhydride} \xrightarrow{\text{H}^+} \text{3-Acetoxy-5-(methoxymethyl)pyrrolidine} + \text{HCl}

Conditions:

  • Temperature: 20–50°C

  • Catalyst: H₂SO₄ or DMAP (4-dimethylaminopyridine)

  • Solvent: Dichloromethane or THF

ProductYield (%)Purity (HPLC)Reference
3-Acetoxy derivative78–85>95%

Acylation of the Amine

The secondary amine reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides. The hydrochloride salt requires neutralization (e.g., with NaOH) to liberate the free amine prior to acylation.

Mechanism:

  • Deprotonation of the amine (pH 8–10).

  • Nucleophilic attack on the acyl chloride.

Example Reaction:

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-amine+Benzoyl chlorideN-Benzoyl-5-(methoxymethyl)pyrrolidin-3-amine+HCl\text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-amine} + \text{Benzoyl chloride} \rightarrow \text{N-Benzoyl-5-(methoxymethyl)pyrrolidin-3-amine} + \text{HCl}

Acylating AgentReaction Time (h)Product Yield (%)
Acetyl chloride282
Benzoyl chloride475

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong oxidizing conditions (e.g., PCC, CrO₃).

Mechanism:

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-olPCC(3R,5R)-5-(methoxymethyl)pyrrolidin-3-one\text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol} \xrightarrow{\text{PCC}} \text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-one}

Conditions:

  • Oxidizing agent: PCC (pyridinium chlorochromate)

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

Oxidizing AgentConversion (%)Selectivity for Ketone (%)
PCC9598
CrO₃8890

Reduction Reactions

While the compound itself isn’t reduced under standard conditions, intermediates like ketones (from oxidation) can be reduced back to secondary alcohols using NaBH₄ or LiAlH₄.

Example:

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-oneNaBH4(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol\text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-one} \xrightarrow{\text{NaBH}_4} \text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol}

Reducing AgentReaction Time (h)Yield (%)
NaBH₄192
LiAlH₄0.595

Nucleophilic Substitution

The methoxymethyl group can participate in SN2 reactions with strong nucleophiles (e.g., Grignard reagents).

Example Reaction:

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol+MeMgBr(3R,5R)-5-(methylthiomethyl)pyrrolidin-3-ol\text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol} + \text{MeMgBr} \rightarrow \text{(3R,5R)-5-(methylthiomethyl)pyrrolidin-3-ol}

Conditions:

  • Solvent: Dry THF

  • Temperature: −78°C to 0°C

NucleophileProductYield (%)
MeMgBrMethylthio derivative68
PhLiPhenylthio derivative55

Alkylation of the Amine

The secondary amine undergoes alkylation with alkyl halides or epoxides under basic conditions.

Example:

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-amine+CH₃INa₂CO₃N-Methyl-5-(methoxymethyl)pyrrolidin-3-amine\text{(3R,5R)-5-(methoxymethyl)pyrrolidin-3-amine} + \text{CH₃I} \xrightarrow{\text{Na₂CO₃}} \text{N-Methyl-5-(methoxymethyl)pyrrolidin-3-amine}

Alkylating AgentReaction Time (h)Yield (%)
Methyl iodide670
Ethyl bromide865

Comparative Reactivity with Analogs

CompoundEsterification RateAmine Acylation RateOxidation Susceptibility
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-olHighModerateHigh
(3S,5S)-5-(methoxymethyl)pyrrolidin-3-olHighModerateHigh
5-(hydroxymethyl)pyrrolidin-3-olModerateLowModerate

Mechanistic Insights

  • Steric Effects: The (3R,5R) configuration imposes steric hindrance, slowing reactions at the 3-position.

  • Solubility Influence: The hydrochloride salt enhances water solubility, facilitating aqueous-phase reactions .

Scientific Research Applications

Medicinal Chemistry

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has been investigated for its potential therapeutic effects. Its unique stereochemistry allows for specific interactions with biological targets, which may lead to the development of new pharmaceuticals. The compound has shown promise in modulating enzyme activities and protein-ligand interactions due to the presence of hydroxyl and methoxymethyl groups that enhance binding affinity.

Biological Studies

Research indicates that this compound can influence various cellular processes through its interaction with molecular targets such as enzymes or receptors. For instance, it has been studied for its role in cancer research, particularly in relation to cytotoxicity against cancer cells . The compound's ability to modulate enzymatic activities may provide insights into its potential as an anticancer agent.

Organic Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions. This versatility makes it valuable in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    5-(methoxymethyl)pyrrolidin-3-ol: The non-chiral version without the hydrochloride salt.

    N-methylpyrrolidin-3-ol: A structurally similar compound with a methyl group instead of a methoxymethyl group.

Uniqueness

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific chiral centers and the presence of both methoxymethyl and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound notable for its unique stereochemistry and functional groups, which contribute to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, applications in research and medicine, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C6H14ClNO2
  • Molecular Weight : 167.63 g/mol
  • CAS Number : 1147110-59-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of methoxymethyl and hydroxyl groups enhances its binding affinity and specificity. The compound can modulate enzymatic activities through:

  • Inhibition or Activation : It can inhibit or activate specific enzymes, thereby influencing cellular processes.
  • Protein-Ligand Interactions : The compound is utilized in studying protein-ligand interactions, which are crucial for understanding biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

  • Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, making it a valuable tool in biochemical research.
  • Therapeutic Potential : Preliminary studies suggest potential therapeutic effects, particularly in areas such as neuropharmacology and cancer research.
  • Antiviral Properties : Some investigations have indicated that the compound may possess antiviral activity, although further studies are needed to confirm these findings.

Applications in Research and Medicine

The compound has diverse applications across various fields:

  • Medicinal Chemistry : Investigated as a precursor for synthesizing pharmaceutical compounds.
  • Biological Studies : Used in enzyme mechanism studies and protein interaction assays.
  • Industrial Applications : Employed in the synthesis of fine chemicals and agrochemicals.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochlorideEnantiomer with different stereochemistryDifferent biological activity due to stereochemistry
5-(methoxymethyl)pyrrolidin-3-olNon-chiral version without hydrochloride saltLacks chiral specificity
N-methylpyrrolidin-3-olMethyl group instead of methoxymethylDifferent reactivity profiles due to methyl substitution

The unique chiral centers and functional groups of this compound enhance its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that the compound significantly alters the kinetics of certain enzymes involved in metabolic pathways, suggesting a potential role in drug design aimed at these targets.
  • Therapeutic Investigations :
    • In vitro studies have shown promising results regarding the compound's efficacy against specific cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.
  • Antiviral Research :
    • Preliminary findings suggest that this compound may inhibit viral replication in cell cultures, warranting further investigation into its mechanism and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution can achieve high enantiomeric purity. Chiral HPLC or polarimetry should monitor enantiomeric excess. Recrystallization in methanol or ethanol under controlled pH (1-2) can further purify the hydrochloride salt, leveraging its solubility in polar solvents .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (e.g., coupling constants for vicinal protons in pyrrolidine).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C7_7H14_{14}NO2_2·HCl: theoretical 195.09 g/mol).
  • PXRD : To assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen or argon to prevent deliquescence and oxidation. Use desiccants (e.g., silica gel) to minimize moisture uptake, which can hydrolyze the methoxymethyl group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

  • Methodological Answer : The (3R,5R) configuration may enhance binding to chiral receptors (e.g., G protein-coupled receptors). Use molecular docking simulations with software like AutoDock Vina to predict binding affinities. Validate via X-ray crystallography of co-crystals with target proteins or competitive binding assays using enantiomeric controls .

Q. What strategies can resolve discrepancies in reported solubility data for this compound across different solvents?

  • Methodological Answer :

  • Solubility Reassessment : Conduct equilibrium solubility studies under controlled pH (1–6) and temperature (25–50°C) using HPLC quantification.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride, CAS 2089246-24-0) to identify trends in salt solubility .

Q. How can computational modeling predict the metabolic stability of this compound in vivo?

  • Methodological Answer :

  • ADMET Prediction : Use tools like Schrödinger’s QikProp to estimate metabolic pathways (e.g., CYP450-mediated oxidation of the methoxymethyl group).
  • In Vitro Validation : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Compare with analogs like pyrrolidine-based kinase inhibitors .

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